molecular formula C14H14FNO B5721679 (3-fluorophenyl)(3-methoxybenzyl)amine

(3-fluorophenyl)(3-methoxybenzyl)amine

Cat. No. B5721679
M. Wt: 231.26 g/mol
InChI Key: NJRCYGNRTYZJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluorophenyl)(3-methoxybenzyl)amine is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a member of the phenethylamine class of compounds, which are known to have various effects on the central nervous system. The purpose of

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(3-methoxybenzyl)amine is not fully understood, but it is thought to involve the modulation of neurotransmitter levels in the brain. Specifically, it is believed to increase the levels of serotonin and dopamine, which are known to be involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
Studies have shown that (3-fluorophenyl)(3-methoxybenzyl)amine has antidepressant-like effects in animal models. It has also been found to reduce anxiety-like behavior in rodents. Additionally, it has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using (3-fluorophenyl)(3-methoxybenzyl)amine in lab experiments is its high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for research on (3-fluorophenyl)(3-methoxybenzyl)amine. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of the compound, which will be important for the development of new drugs based on its structure.

Synthesis Methods

The synthesis of (3-fluorophenyl)(3-methoxybenzyl)amine involves the reaction of 3-fluoroaniline with 3-methoxybenzyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

(3-fluorophenyl)(3-methoxybenzyl)amine has been studied for its potential therapeutic properties, particularly as a treatment for depression and anxiety disorders. It has been shown to have a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. Additionally, it has been found to have a moderate affinity for the dopamine transporter, which is involved in the regulation of mood and motivation.

properties

IUPAC Name

3-fluoro-N-[(3-methoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-14-7-2-4-11(8-14)10-16-13-6-3-5-12(15)9-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRCYGNRTYZJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5461673

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